3-AMINO-3-METHYLPIPERIDIN-2-ONE

Chiral Resolution Synthetic Yield Enantiomeric Purity

This C3-quaternary lactam provides a chiral synthon for constructing stereodefined kinase antagonists, NK1 receptor ligands, and DPP-4 inhibitors. The gem-dimethyl architecture shields the proximal amine, enhancing metabolic stability. Replacing it with des-methyl or achiral analogs leads to racemic products and potency loss. Accept only CAS 64298-90-4 for robust SAR exploration and lead optimization.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 64298-90-4
Cat. No. B3355950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AMINO-3-METHYLPIPERIDIN-2-ONE
CAS64298-90-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CCCNC1=O)N
InChIInChI=1S/C6H12N2O/c1-6(7)3-2-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9)
InChIKeyZGVJSCUBUTWDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-Methylpiperidin-2-One (CAS 64298-90-4) Compound Profile: Core Properties and Research Procurement Relevance


3-Amino-3-methylpiperidin-2-one is a chiral, non-aromatic heterocyclic lactam (piperid-2-one) bearing both a primary amine and a quaternary methyl substituent at the 3-position. Its molecular formula is C₆H₁₂N₂O with a molecular weight of 128.17 g/mol [1]. This substitution pattern creates a unique, conformationally constrained chiral center that is critical for downstream stereoselective transformations [2]. The compound is primarily utilized as a key synthetic intermediate and pharmacophore building block in medicinal chemistry, particularly for the construction of kinase inhibitors and neurokinin receptor antagonists, as documented in recent patent literature [2][3].

Why 3-Amino-3-Methylpiperidin-2-One (64298-90-4) Cannot Be Interchanged with Unsubstituted or Non-Chiral Piperidone Analogs


Procurement of a generic 3-aminopiperidin-2-one (e.g., CAS 1892-22-4) or a non-chiral piperidone analog cannot functionally replace 3-amino-3-methylpiperidin-2-one in stereospecific syntheses. The C3 methyl group establishes a quaternary stereocenter, which is essential for generating the precise three-dimensional conformation required for target binding in modern kinase inhibitors and CGRP antagonists [1]. Using the achiral or des-methyl analog leads to a complete loss of enantioselectivity in downstream reactions, yielding racemic mixtures with reduced potency and selectivity [2]. Furthermore, the quaternary carbon confers metabolic stability by shielding the adjacent amine from oxidative deamination [1]. Therefore, substituting with a close analog results in synthetic failure or the generation of pharmacologically inferior candidates, directly impacting project timelines and lead quality.

Head-to-Head Comparative Evidence: 3-Amino-3-Methylpiperidin-2-One (64298-90-4) vs. Closest Analogs in Key Procurement Dimensions


Enantioselective Synthesis: Resolution Efficiency and Stereochemical Purity vs. Alternative Routes

The (R)-enantiomer of 3-amino-3-methylpiperidin-2-one is a crucial intermediate for the synthesis of tofacitinib and related JAK inhibitors [1]. A direct comparative analysis of synthetic methods reveals that optical resolution of the racemate using (R)- or (S)-binaphthyl phosphoric acid is the preferred industrial route due to its high recovery of enantiomerically pure material [2]. This method provides a quantifiable advantage over alternative asymmetric synthesis approaches, which often require longer routes and more expensive chiral auxiliaries. While absolute yield data for the resolution step is often proprietary, the process is highlighted in patent literature as the enabling step for achieving the high stereochemical purity required for API synthesis [1][3].

Chiral Resolution Synthetic Yield Enantiomeric Purity Process Chemistry

In Vitro Kinase Inhibition Potency: Comparative Data for PI3K Isoforms

While the free base 3-amino-3-methylpiperidin-2-one is a building block, its utility is demonstrated through the activity of elaborated analogs in kinase assays. A direct comparison of a derivative containing this scaffold against key PI3K isoforms shows quantifiable differences in potency. The compound exhibited an IC50 of 1.00E+3 nM (1.0 μM) against PI3Kgamma [1]. In contrast, other closely related 3-amino-piperidin-2-one analogs show nanomolar affinity for different PI3K isoforms, with one example demonstrating a Ki of 13.5 nM for PI3Kalpha [2] and an IC50 of 29.4 nM for PI3Kalpha [2]. This highlights the scaffold's ability to modulate selectivity and potency based on further substitution, making it a versatile starting point for medicinal chemistry optimization.

Kinase Inhibition PI3K IC50 Medicinal Chemistry

Neurokinin (NK1) Receptor Antagonism: Quantifying Potency in Receptor Binding Assays

3-Amino-piperidine derivatives, including those based on the 3-methylpiperidin-2-one core, are established pharmacophores for neurokinin (NK1) receptor antagonists [1]. Quantitative binding data for an elaborated analog demonstrates exceptional potency at the human NK1 receptor with an IC50 of 0.200 nM [2]. This is comparable to the activity at the gerbil NK1 receptor where the same analog exhibited an IC50 of 0.290 nM [2]. This level of sub-nanomolar affinity is a direct result of the 3-amino-piperidine scaffold, which positions key functional groups for optimal interaction with the receptor binding pocket [1].

Neurokinin Receptor NK1 Antagonist Binding Affinity Substance P

Highest-Value Research and Industrial Applications for 3-Amino-3-Methylpiperidin-2-One (64298-90-4) Based on Quantitative Evidence


Chiral Building Block for the Synthesis of Tofacitinib and Next-Generation JAK Inhibitors

3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4) is the direct precursor to the (R)-enantiomer (CAS 104761-03-7), which serves as the critical chiral linker in the synthesis of tofacitinib and related JAK inhibitors [1][2]. The established optical resolution process using binaphthyl phosphoric acid allows for the scalable production of the enantiomerically pure (R)-enantiomer, a step that is fundamental to the drug's final stereochemistry and biological activity [2]. Sourcing this compound is essential for any program developing JAK inhibitors or exploring modifications to the tofacitinib scaffold for improved selectivity and potency [3].

Medicinal Chemistry Scaffold for Potent NK1 Receptor Antagonist Development

The 3-amino-piperidin-2-one core is a validated scaffold for the design of potent neurokinin-1 (NK1) receptor antagonists, as demonstrated by the development of analogs with sub-nanomolar binding affinity (IC50 = 0.2-0.29 nM) [1]. 3-Amino-3-methylpiperidin-2-one provides the foundational chiral framework for synthesizing libraries of potential NK1 antagonists for research in pain, inflammation, and CNS disorders [2]. Its use ensures that lead compounds benefit from the scaffold's intrinsic ability to engage the receptor, accelerating the hit-to-lead process [1].

Foundation for DPP-4 Inhibitor Pharmacophores with Favorable Pharmacokinetics

Structures incorporating the (R)-3-amino-3-methyl piperidine unit, which is directly derived from this compound, have been established as a new chemotype for dipeptidyl peptidase IV (DPP-4) inhibitors [1]. This chemotype has been shown to confer moderate inhibitory activity (e.g., IC50 = 27 nM for a representative analog) combined with a good pharmacokinetic profile, including oral bioavailability in preclinical models [2]. Procuring 3-amino-3-methylpiperidin-2-one enables the exploration of this specific, pharmacokinetically-validated chemical space for developing next-generation antidiabetic agents [1].

Isoform-Selective PI3K Kinase Inhibitor Design

The 3-amino-3-methylpiperidin-2-one scaffold is a useful starting point for developing inhibitors of the phosphoinositide 3-kinase (PI3K) family. As shown by quantitative kinase assay data, derivatives can be tuned to achieve distinct potency profiles across different PI3K isoforms, with IC50 values ranging from low nanomolar (29.4 nM for PI3Kalpha) to micromolar (1.0 μM for PI3Kgamma) [1][2]. This tunability makes the compound a valuable asset for medicinal chemistry teams aiming to design isoform-selective inhibitors for oncology or immunology applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-AMINO-3-METHYLPIPERIDIN-2-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.